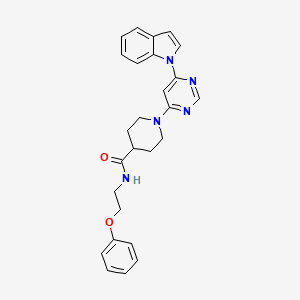

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-phenoxyethyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-(6-indol-1-ylpyrimidin-4-yl)-N-(2-phenoxyethyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N5O2/c32-26(27-13-17-33-22-7-2-1-3-8-22)21-10-14-30(15-11-21)24-18-25(29-19-28-24)31-16-12-20-6-4-5-9-23(20)31/h1-9,12,16,18-19,21H,10-11,13-15,17H2,(H,27,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWKGONHDOOVCTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NCCOC2=CC=CC=C2)C3=NC=NC(=C3)N4C=CC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-phenoxyethyl)piperidine-4-carboxamide typically involves multi-step organic synthesis. The process may include:

Formation of the indole-pyrimidine core: This can be achieved through a condensation reaction between an indole derivative and a pyrimidine precursor.

Attachment of the piperidine ring: This step might involve nucleophilic substitution or other coupling reactions.

Introduction of the phenoxyethyl group: This can be done through etherification or similar reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-phenoxyethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This might involve the conversion of certain functional groups to their oxidized forms.

Reduction: Reduction reactions could be used to modify the compound’s functional groups.

Substitution: Both nucleophilic and electrophilic substitution reactions could be relevant.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Depending on the specific reaction, reagents like alkyl halides or acyl chlorides might be used.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds similar to 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-phenoxyethyl)piperidine-4-carboxamide exhibit significant anticancer properties. For instance, compounds targeting the estrogen receptor have shown promise in inhibiting tumor growth in breast cancer cell lines such as MCF-7 and BT474. These compounds operate through mechanisms such as selective estrogen receptor down-regulation (SERD), which can potentially overcome resistance in metastatic cancers .

2. Antimicrobial Properties

The compound's structural features suggest potential activity against various pathogens. Research into related pyrimidine derivatives has demonstrated efficacy against Mycobacterium tuberculosis, indicating that modifications to the indole and pyrimidine moieties could enhance antimicrobial activity . The ability of these compounds to disrupt bacterial cell functions positions them as candidates for novel antibiotic therapies.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The following table summarizes key structural components and their associated biological activities:

Case Studies

Case Study 1: Breast Cancer Treatment

A study investigated the effects of a derivative of this compound on MCF-7 breast cancer cells. The compound demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency compared to standard treatments .

Case Study 2: Tuberculosis Treatment

In another study, derivatives were tested against Mycobacterium tuberculosis. The results showed that modifications to the pyrimidine ring enhanced the minimum inhibitory concentration (MIC), making these compounds viable candidates for further development as anti-tuberculosis agents .

Mechanism of Action

The mechanism of action for 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-phenoxyethyl)piperidine-4-carboxamide would depend on its specific biological activity. Generally, such compounds might interact with molecular targets like enzymes, receptors, or nucleic acids, affecting various cellular pathways.

Comparison with Similar Compounds

1-(5-Methyl-7H-Pyrrolo[2,3-d]Pyrimidin-4-yl)-N-(3-Phenoxyphenyl)Piperidine-4-Carboxamide

- Core Structure : Replaces pyrimidine with a pyrrolo[2,3-d]pyrimidine scaffold.

- Substituents: The 3-phenoxyphenyl group on the carboxamide and a methyl group on the pyrrolopyrimidine.

- Activity: A type I LIMK2 inhibitor (ATP-competitive), contrasting with the target compound’s non-ATP competitive mechanism. Exhibits reduced selectivity in the presence of high ATP concentrations .

Capivasertib (4-Amino-N-[(1S)-1-(4-Chlorophenyl)-3-Hydroxypropyl]-1-(1H-Pyrrolo[2,3-d]Pyrimidin-4-yl)Piperidine-4-Carboxamide)

- Core Structure: Pyrrolo[2,3-d]pyrimidine with a 4-amino-piperidine carboxamide.

- Substituents : A chlorophenyl-hydroxypropyl group enhances solubility and target binding.

- Activity: Antineoplastic agent targeting AKT kinase. The hydroxypropyl group improves metabolic stability compared to the target compound’s phenoxyethyl chain .

Pyrimidine Substitution Variations

1-[6-(4-Ethylphenoxy)Pyrimidin-4-yl]-N-(4-Fluorobenzyl)Piperidine-4-Carboxamide

- Pyrimidine Substituent: 4-Ethylphenoxy group replaces indole.

- Carboxamide Chain: 4-Fluorobenzyl instead of phenoxyethyl.

- Impact: The ethylphenoxy group may enhance lipophilicity, while the fluorobenzyl moiety could improve blood-brain barrier penetration.

1-(2-Amino-6-Chloropyrimidin-4-yl)-N-Methylpiperidine-4-Carboxamide

- Pyrimidine Substituents: 2-Amino and 6-chloro groups.

- Carboxamide Chain : N-methyl simplification.

- Impact : Reduced steric bulk and electron-withdrawing chlorine may alter binding kinetics. Likely less potent against LIMK2 due to absence of extended aromatic systems .

Carboxamide Side Chain Modifications

N-{1-[2-(1H-Indol-3-yl)Ethyl]Piperidin-4-yl}[1,1'-Biphenyl]-4-Carboxamide

1-[6-(4-Ethylphenoxy)Pyrimidin-4-yl]-N-(2-Phenylpropyl)Piperidine-4-Carboxamide

- Carboxamide Chain : Bulky 2-phenylpropyl substituent.

- Impact : Increased hydrophobicity may reduce solubility but improve membrane permeability. Structural analogs in screening libraries suggest utility in oncology .

Comparative Data Table

Key Research Findings

- Selectivity: The target compound’s indole and phenoxyethyl groups confer non-ATP competitive inhibition, avoiding ATP-binding site selectivity issues seen in type I inhibitors .

- Structural Insights : Compared to capivasertib, the absence of a hydroxypropyl group may reduce metabolic stability but simplify synthesis.

- Pharmacokinetics: Ethylphenoxy and fluorobenzyl analogs (e.g., ) highlight trade-offs between lipophilicity and solubility, critical for CNS vs. peripheral targeting.

Biological Activity

The compound 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-phenoxyethyl)piperidine-4-carboxamide is a complex organic molecule that integrates an indole moiety with a pyrimidine structure, which is known to enhance its biological activities. This compound has garnered attention in pharmaceutical research due to its potential therapeutic applications, particularly in cancer treatment and other diseases.

Structural Characteristics

The molecular formula of this compound is , and it has a molecular weight of 401.47 g/mol. The presence of the indole and pyrimidine rings contributes to its unique pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 401.47 g/mol |

| Purity | ≥ 95% |

The biological activity of this compound can be attributed to its interaction with various molecular targets. The indole moiety is known for its ability to modulate receptor activity, while the pyrimidine ring can interact with nucleic acids, thereby influencing cellular processes such as:

- Inhibition of Viral Replication : The compound may inhibit viral enzymes or receptors, thereby reducing viral load.

- Induction of Apoptosis : It has potential anticancer properties by promoting programmed cell death in malignant cells.

- Antimicrobial Effects : The compound may exhibit activity against bacterial and fungal pathogens.

Biological Activity Studies

Recent studies have explored the biological activities associated with this compound:

- Anticancer Activity : Research indicates that derivatives of indole and pyrimidine compounds exhibit significant anticancer properties. For example, in vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines by activating specific signaling pathways (PubMed ).

- Antiviral Properties : The indole derivatives are known for their antiviral activities, particularly against RNA viruses. Studies suggest that the compound can interfere with viral replication mechanisms (BenchChem ).

- Antimicrobial Activity : Investigations into the antimicrobial properties reveal that similar compounds exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria (PubChem ).

Case Studies

Several case studies highlight the efficacy of compounds similar to This compound :

- A study published in Journal of Medicinal Chemistry demonstrated that indole-pyrimidine hybrids showed potent inhibition against specific cancer cell lines, suggesting their potential as lead compounds for drug development (ACS Publications ).

- Another research effort focused on the synthesis and evaluation of related piperidine derivatives, showing promising results in terms of receptor binding affinity and biological activity (ResearchGate ).

Q & A

Q. What are the standard synthetic routes and optimization strategies for synthesizing this compound?

The synthesis typically involves multi-step reactions, starting with the coupling of indole and pyrimidine moieties, followed by piperidine-4-carboxamide functionalization. A key intermediate, such as 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid, can be synthesized via hydrolysis of an ethyl ester using NaOH in ethanol/water, followed by acidification (yield: 88%) . Optimizing yields requires precise control of stoichiometry, reaction time (e.g., 24 hours for hydrolysis), and purification via vacuum distillation or recrystallization. For example, adjusting the pH during acidification (pH 3–4) ensures precipitate formation, while spectroscopic validation (NMR, IR) confirms intermediate purity .

Q. Which spectroscopic techniques are critical for structural characterization?

Essential techniques include:

- ¹H/¹³C NMR : To identify proton environments (e.g., aromatic protons at δ 7.93–8.09 ppm for aryl groups) and carbon frameworks .

- IR spectroscopy : Confirms functional groups (e.g., carbonyl stretches at 1687–1730 cm⁻¹ for carboxamide) .

- Mass spectrometry (MS) : Validates molecular weight (e.g., m/z 313 for intermediates) . Cross-referencing with elemental analysis (e.g., %C, %H, %N deviations ≤0.05%) ensures structural integrity .

Advanced Research Questions

Q. How can researchers resolve discrepancies between calculated and observed elemental analysis data?

Minor deviations (e.g., 49.99% vs. 50.04% for %C) may arise from impurities or calibration errors. Methodological steps include:

- Repeating analyses with freshly purified samples.

- Validating instrument calibration using certified standards.

- Employing complementary techniques (e.g., combustion analysis for nitrogen content) .

- Reporting uncertainties and statistically analyzing batch variability .

Q. What strategies elucidate the 3D conformation and intermolecular interactions in solid-state?

- X-ray crystallography : Resolves dihedral angles (e.g., 12.8° between pyrimidine and phenyl planes) and hydrogen bonding (N–H⋯N, C–H⋯O) .

- Computational modeling : Density functional theory (DFT) predicts non-covalent interactions (e.g., C–H⋯π bonds) .

- Thermal analysis : Differential scanning calorimetry (DSC) identifies polymorphic transitions affecting bioactivity .

Q. How to design a structure-activity relationship (SAR) study for kinase inhibition?

- Core modifications : Introduce substituents (e.g., trifluoromethyl groups) to enhance lipophilicity and metabolic stability .

- Enzymatic assays : Test Akt kinase inhibition using ADP-Glo™ assays, comparing IC₅₀ values against analogs like AZD5363 .

- Pharmacodynamic profiling : Measure downstream biomarker phosphorylation (e.g., p-GSK3β) in xenograft models .

Q. How to address conflicting bioactivity data across assay conditions?

- Solvent standardization : Use consistent DMSO concentrations (e.g., ≤0.1% v/v) to avoid solvent-induced artifacts.

- pH optimization : Adjust buffer conditions (e.g., pH 7.4 for physiological relevance).

- Orthogonal assays : Validate results using SPR (surface plasmon resonance) for binding affinity and cell-based viability assays .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.